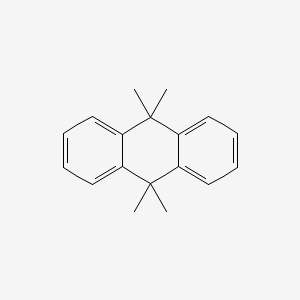

9,9,10,10-Tetramethyl-9,10-dihydroanthracene

Description

Properties

IUPAC Name |

9,9,10,10-tetramethylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20/c1-17(2)13-9-5-7-11-15(13)18(3,4)16-12-8-6-10-14(16)17/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIKXMSYOZSDGRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C(C3=CC=CC=C31)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90323937 | |

| Record name | 9,9,10,10-tetramethyl-9,10-dihydroanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90323937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24269-10-1 | |

| Record name | 24269-10-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,9,10,10-tetramethyl-9,10-dihydroanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90323937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Reduction of Anthracene Derivatives

2.1. Lithium Aluminium Hydride Reduction

One of the most established methods for preparing 9,9,10,10-tetramethyl-9,10-dihydroanthracene involves the reduction of anthracene with lithium aluminium hydride (LAH) in the presence of an ether solvent under an inert atmosphere.

- 10 mmol of anthracene is placed in a reaction vessel.

- 10 mL of bis(2-methoxyethyl)ether is added.

- 26 mmol of lithium aluminium hydride is introduced.

- The mixture is heated to reflux under nitrogen for 6 hours.

- After cooling to room temperature, the reaction is quenched with 4N hydrochloric acid in an ice bath.

- The mixture is filtered to yield a white solid product.

Yield: Approximately 70%.

Table 1. Reaction Conditions and Yield

| Reactant | Solvent | Reducing Agent | Time (h) | Temperature | Yield (%) |

|---|---|---|---|---|---|

| Anthracene (10 mmol) | Bis(2-methoxyethyl)ether (10 mL) | Lithium aluminium hydride (26 mmol) | 6 | Reflux | 70 |

- The process requires an inert atmosphere (nitrogen) to prevent oxidation.

- The use of bis(2-methoxyethyl)ether as solvent enhances solubility and reaction efficiency.

- The product is isolated as a white solid and typically purified by filtration and recrystallization.

Grignard Addition and Dehydration Approach

3.1. Grignard Reaction with Anthraquinone

Another synthetic route involves the addition of Grignard reagents to anthraquinone, followed by dehydration.

- Grignard reagents (such as methylmagnesium bromide or other alkylmagnesium halides) are reacted with anthraquinone.

- The reaction primarily yields 9,10-dialkyl-9,10-dihydroanthracene-9,10-diols.

- These diols are then dehydrated, typically using acetyl chloride, to afford the corresponding 9,10-dialkyl-9,10-dihydroanthracene derivatives.

Table 2. Grignard Addition and Dehydration

| Reactant | Grignard Reagent | Product (Diol) | Dehydrating Agent | Final Product |

|---|---|---|---|---|

| Anthraquinone | Alkylmagnesium halide | 9,10-dialkyl-9,10-dihydroanthracene-9,10-diol | Acetyl chloride | 9,10-dialkyl-9,10-dihydroanthracene |

- The choice of Grignard reagent determines the alkyl substituents at the 9 and 10 positions.

- For the tetramethyl derivative, methylmagnesium bromide is used.

- The dehydration step is crucial for converting the diol to the fully saturated dihydroanthracene core.

Literature and Research Findings

A survey of the literature reveals several key studies and patents that detail the synthesis and characterization of this compound, including:

- Ipatieff et al., Journal of the American Chemical Society, 1951, vol. 73, p. 5507

- Granoth et al., Journal of Organic Chemistry, 1976, vol. 41, p. 3682–3687

- Malek et al., Collection of Czechoslovak Chemical Communications, 1974, vol. 39, p. 2656–2666

- Harvey & Arzadon, Tetrahedron, 1969, vol. 25, p. 4887–4894

- US Patent US7671241 B2, 2010

These sources confirm the reliability and reproducibility of the above methods, with yields typically ranging from 60–75% depending on conditions and scale.

Chemical Reactions Analysis

9,9,10,10-Tetramethyl-9,10-dihydroanthracene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 9,10-anthraquinone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Further reduction of the compound can lead to the formation of fully saturated hydrocarbons. This is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Materials Science

TMDA is recognized for its potential in the development of organic semiconductors and electroluminescent materials. Its stable aromatic structure and the presence of methyl groups contribute to its electronic properties, making it suitable for:

- Organic Light Emitting Diodes (OLEDs): TMDA can be utilized as a host material in OLEDs due to its ability to facilitate charge transport and enhance light emission efficiency.

- Organic Photovoltaics (OPVs): The compound's electronic properties enable it to act as a donor or acceptor material in OPV devices, improving energy conversion efficiencies.

Chemical Synthesis

TMDA serves as a precursor in the synthesis of various brominated derivatives. Its utility includes:

- Synthesis of Functionalized Anthracenes: TMDA can undergo bromination to produce derivatives that are valuable in further chemical reactions.

- Building Block for Complex Molecules: The compound can be modified to create more complex structures used in pharmaceuticals and materials science.

Biological Studies

Research has indicated that TMDA and its derivatives may possess significant biological activities:

- Anticancer Properties: Some studies suggest that TMDA derivatives exhibit cytotoxic effects against various cancer cell lines, making them candidates for further investigation in cancer therapy.

- Antimicrobial Activity: TMDA has been explored for its potential antimicrobial properties, which could lead to applications in developing new antibiotics.

Analytical Chemistry

TMDA is also employed in analytical techniques:

- High-Performance Liquid Chromatography (HPLC): TMDA can be analyzed using reverse-phase HPLC methods, which are crucial for separating and identifying compounds in complex mixtures. This method is scalable and useful for pharmacokinetic studies .

- Mass Spectrometry (MS): The compound's stability allows it to be effectively analyzed using MS techniques, facilitating the identification of metabolites and other derivatives formed during biological studies.

Case Studies and Research Findings

Several studies have documented the applications of TMDA:

Case Study 1: Synthesis of Novel Polymers

A study focused on synthesizing a novel Tröger base polymer from 2,6(7)-diamino-9,9,10,10-tetramethyl-9,10-dihydroanthracene demonstrated the compound's versatility as a building block for advanced materials . The polymer exhibited unique properties suitable for applications in organic electronics.

Research evaluating the anticancer activity of TMDA derivatives revealed that certain modifications enhance cytotoxicity against specific cancer cell lines. This highlights the potential of TMDA as a scaffold for drug development .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Materials Science | OLEDs, OPVs | Enhanced electronic properties |

| Chemical Synthesis | Precursor for brominated derivatives | Versatile building block |

| Biological Studies | Anticancer and antimicrobial properties | Potential therapeutic applications |

| Analytical Chemistry | HPLC and MS analysis | Effective separation and identification |

Mechanism of Action

The mechanism by which 9,9,10,10-Tetramethyl-9,10-dihydroanthracene exerts its effects is primarily related to its electronic structure. The presence of methyl groups at the 9 and 10 positions influences the electron density distribution in the aromatic ring, affecting its reactivity and interaction with other molecules. The compound can participate in various chemical reactions through electrophilic and nucleophilic pathways, depending on the nature of the substituents and reaction conditions.

Comparison with Similar Compounds

Structural Analogs with Bridged or Substituted Anthracene Cores

Key Differences :

- Substituent Effects : Methyl groups in the tetramethyl derivative enhance steric bulk and hydrophobicity compared to polar acetoxy or dithiolylidene groups .

- Bridged vs. Substituted: Ethano/etheno bridges (e.g., in ) introduce strain and alter reactivity, whereas methyl substitution primarily impacts steric stabilization .

- Redox Activity : Dithiolylidene derivatives exhibit reversible redox behavior for cation binding, absent in the tetramethyl compound .

Heteroatom-Modified Analogs

Key Differences :

Key Differences :

- Bioactivity: The aminomethyl derivative binds serotonin receptors, while the tetramethyl compound lacks bioactive moieties .

- Reactivity: Nitro groups in ethanoanthracenes facilitate cycloaddition reactions, unlike the inert methyl groups .

Challenges in Separation and Purification

The tetramethyl derivative shares separation challenges with 9,10-dihydroanthracene due to similar chromatographic behavior (identical Rf values in solvents). However, its bulkier structure may complicate crystallization compared to planar anthracene . In contrast, heteroatom-modified analogs (e.g., disila derivatives) exhibit distinct solubility or polarity, enabling easier separation .

Biological Activity

9,9,10,10-Tetramethyl-9,10-dihydroanthracene (TMDA) is a polycyclic aromatic hydrocarbon (PAH) derivative that has garnered attention for its potential biological activities. This compound exhibits a range of biochemical properties and interactions that can influence cellular processes and molecular mechanisms. This article aims to provide a comprehensive overview of the biological activity of TMDA, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

TMDA is characterized by its unique tetracyclic structure, which contributes to its stability and reactivity. The compound's structure allows it to participate in various biochemical interactions, making it a subject of interest in both material science and biological research.

Biological Activity Overview

The biological activity of TMDA encompasses several key areas:

- Cellular Effects : TMDA has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of signaling molecules, leading to alterations in cellular responses such as proliferation and apoptosis.

- Molecular Mechanisms : The compound interacts with biomolecules through various mechanisms including DNA intercalation and protein binding. These interactions can result in enzyme inhibition or activation, depending on the nature of the binding .

Table 1: Summary of Biological Activities of TMDA

| Activity | Description |

|---|---|

| Cell Signaling | Modulates key signaling pathways affecting cellular responses |

| Gene Expression | Alters transcription factor activity leading to changes in gene expression |

| Enzyme Interaction | Binds to enzymes influencing their catalytic properties |

| Oxidative Stress | Induces oxidative stress at higher concentrations |

| Toxicity Profile | Exhibits minimal toxicity at low doses; higher doses can cause cellular damage |

Study 1: Cellular Response to TMDA

In a study examining the effects of TMDA on human cell lines, researchers observed that low concentrations of TMDA enhanced cell proliferation while higher concentrations induced apoptosis. The study highlighted the compound's dual role in cellular processes depending on dosage.

Study 2: Interaction with Proteins

TMDA was found to interact with specific proteins involved in signal transduction pathways. This interaction was characterized using techniques such as Surface Plasmon Resonance (SPR), demonstrating that TMDA can effectively modulate protein activity through direct binding.

Target Interactions

TMDA primarily targets enzymes and proteins involved in metabolic pathways. The brominated derivatives exhibit enhanced reactivity due to halogen bonding interactions which can significantly alter enzyme kinetics and stability.

Pathway Modulation

The compound has been shown to influence several key biochemical pathways:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 9,9,10,10-tetramethyl-9,10-dihydroanthracene (TMA)?

- Methodological Answer : TMA is synthesized via alkylation of anthracene using LiAlH₄ as a reducing agent in diglyme. The reaction proceeds through methyl carbonium ion intermediates attacking anthracene’s reactive positions, yielding TMA with ~30% efficiency. Post-synthesis purification involves extraction with ethyl acetate and recrystallization in ethanol .

- Key Data : Yield (30%), reaction conditions (150°C, 10 hours), characterization via FTIR (3055 cm⁻¹ aromatic C-H stretch) and ¹H NMR (δ 1.76 ppm for CH₃ groups) .

Q. How is the molecular structure of TMA confirmed experimentally?

- Methodological Answer : X-ray crystallography and NMR spectroscopy are primary tools. For example, ¹H NMR confirms methyl group symmetry (12H singlet at δ 1.76 ppm), while ¹³C NMR identifies quadruple carbons (δ 38.5 ppm) and aromatic carbons (δ 142.7 ppm). Crystallographic studies reveal a boat conformation in the central benzene ring for derivatives .

- Key Data : Crystallographic puckering parameters (Q = 0.4930 Å, θ = 92.27°) and dihedral angles (34.7° between fused rings) .

Q. What are common substitution reactions involving TMA derivatives?

- Methodological Answer : Bromination of TMA at positions 2, 3, 6, and 7 uses potassium nitrate (KNO₃) and trifluoroacetic anhydride (TFAA) in acetonitrile. This yields 2,3,6,7-tetrabromo-TMA, with subsequent reduction (e.g., Raney Ni and hydrazine) producing amino derivatives .

- Key Data : Bromination yield (60%), FTIR nitro group peaks (1516 and 1346 cm⁻¹) .

Advanced Research Questions

Q. How is TMA utilized in synthesizing microporous polymers, and what are their properties?

- Methodological Answer : TMA derivatives (e.g., 2,6(7)-diamino-TMA) are polymerized with dimethoxymethane (DMM) in trifluoroacetic acid to form Tröger base polymers. These polymers exhibit microporosity (BET surface area: 368.6 m²/g), thermal stability (degradation onset at ~377°C), and solubility in chlorinated solvents .

- Key Data : BET surface area (368.6 m²/g), pore volume (0.4166 mL/g), GPC molecular weight (Mn = 11,400 g/mol) .

Q. What challenges arise in separating TMA from anthracene, and how are they addressed?

- Methodological Answer : TMA and anthracene share similar chromatographic retention indices (Rf values), complicating separation. Alternative strategies include selective hydrogenation using aqueous Pd₆ interlocked cages, exploiting steric differences between planar anthracene and non-planar TMA .

- Key Data : Identical Rf values in most solvents, energy-intensive aromatization required for purification .

Q. How does isotopic labeling (e.g., deuterium) at TMA’s 9,10 positions enhance mechanistic studies?

- Methodological Answer : Deuterated TMA (9,9,10,10-tetradeuterio-TMA) is synthesized via Co₂(CO)₈-catalyzed H-D exchange with D₂O/CO. This isotope-labeled compound aids in tracking hydrogen transfer in catalytic cycles (e.g., hydroalkoxylation of alkenols) .

- Key Data : Catalytic system (Co₂(CO)₈, D₂O/CO), application in deuterium transfer studies .

Q. What role do methyl groups play in TMA’s electronic and steric properties?

- Methodological Answer : Methyl groups at positions 9 and 10 induce steric hindrance, stabilizing the central dihydroanthracene core. This enhances thermal stability (TGA data shows decomposition >300°C) and modifies electronic properties (e.g., NMR chemical shifts for CH₃ groups) .

- Key Data : Thermal degradation onset (377°C), ¹H NMR δ 1.76 ppm (CH₃) .

Data Contradictions and Resolutions

- Synthetic Yield Variations : Alkylation of anthracene yields only 30% TMA due to competing side products , while bromination of TMA achieves 60% efficiency under controlled nitration .

- Structural Flexibility : X-ray data shows a boat conformation in TMA derivatives , whereas tetra-tert-butyl derivatives adopt planar structures due to steric bulk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.